3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid is a compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol. It is characterized by the presence of a furan-2-carbonyl group attached to an amino group on a 2-methylbenzoic acid backbone. This compound is classified under benzoic acids, specifically as a substituted benzoic acid derivative.
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid falls under the category of organic compounds, specifically aromatic carboxylic acids. It is noted for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid typically involves the reaction of 2-methylbenzoic acid with furan-2-carbonyl chloride. This reaction can be catalyzed by bases or conducted under acidic conditions to facilitate the formation of the amide bond.
The structure of 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid features:
The compound exhibits typical characteristics of aromatic compounds, including resonance stability due to delocalized electrons in the aromatic rings.
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid can undergo various chemical reactions:
In these reactions, the reactivity of the functional groups (amine, carboxylic acid) plays a critical role in determining the conditions required for successful transformation.
The mechanism of action for 3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid primarily involves its interaction with biological targets due to its structural features:
Studies on similar compounds suggest that such derivatives may exhibit anti-inflammatory or analgesic properties, although specific data on this compound's mechanism remains limited .
Relevant data indicate that derivatives of this class often exhibit varied solubility profiles based on substituents on the aromatic rings .
3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid has potential applications in:
Furan heterocycles constitute privileged structural motifs in medicinal chemistry due to their distinctive electronic properties and versatile pharmacokinetic contributions. The oxygen atom in the five-membered furan ring enhances hydrogen bonding capacity and dipole moments, improving target binding interactions. This heterocycle frequently serves as a bioisostere for phenyl or thiol groups, offering metabolic stability advantages while retaining optimal spatial occupancy. Furan-containing compounds demonstrate enhanced membrane permeability due to balanced lipophilicity profiles, facilitating cellular uptake. Crucially, furan integration often amplifies bioactivity spectra – evidenced by numerous antimicrobial, anticancer, and anti-inflammatory agents incorporating this moiety. The 2-furoyl group specifically provides a rigid planar configuration that favors interactions with biological targets through π-stacking and dipole-dipole forces [7] .
Acylated aminobenzoic acids represent structurally tunable platforms for drug development, combining the biocompatibility of benzoic acid derivatives with the versatile reactivity of amide linkages. The carboxylic acid group enables salt formation for solubility modulation, while the acylated amino group resists metabolic deamination, enhancing plasma stability. These scaffolds demonstrate remarkable target promiscuity, yielding compounds with diverse pharmacological actions:
The ortho-methyl substitution in 3-[(furan-2-carbonyl)-amino]-2-methyl-benzoic acid introduces steric effects that may constrain molecular conformation, potentially enhancing target selectivity. This strategic positioning could limit rotational freedom around the benzoic acid-furoylamide axis, creating a semi-rigid structure optimized for specific binding pockets in microbial enzymes [3] [5].
The molecular hybridization strategy underpinning 3-[(furan-2-carbonyl)-amino]-2-methyl-benzoic acid combines three pharmacophoric elements: the membrane-disruptive potential of lipophilic furan, the enzyme-targeting capability of benzoic acid, and the metabolic stability conferred by N-acylation. This tripartite design specifically addresses limitations in existing antimicrobial agents:
The compound's structural similarity to PABA antagonists further suggests potential antimetabolite mechanisms, where it may competitively inhibit folate synthesis in pathogenic microorganisms [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: